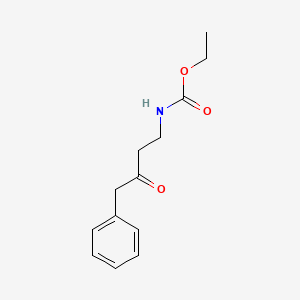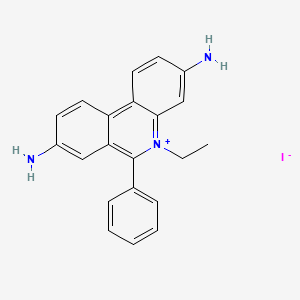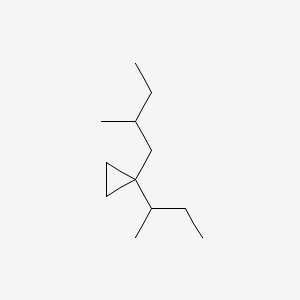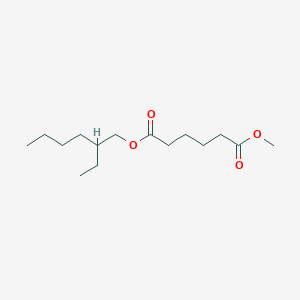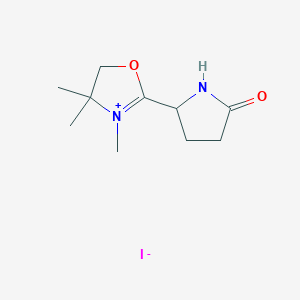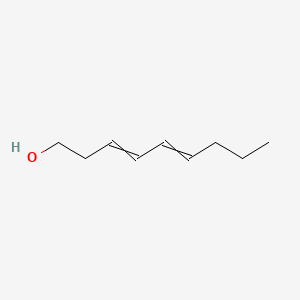
beta,gamma,gamma-Trimethylcaproaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a thiosemicarbazone group attached to a beta, gamma, gamma-trimethylcaproaldehyde moiety. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone typically involves the reaction of beta, gamma, gamma-trimethylcaproaldehyde with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, depending on the desired reaction conditions. The process involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final thiosemicarbazone product.
Industrial Production Methods: Industrial production of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiosemicarbazide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It exhibits biological activities such as antiviral, antibacterial, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone group can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interfere with cellular processes by binding to specific proteins and altering their function. The exact pathways and molecular targets involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
- Alpha, beta, beta-Trimethylcaproaldehyde thiosemicarbazone
- Beta, delta, delta-Trimethylcaproaldehyde thiosemicarbazone
- Gamma, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone
Comparison: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is unique due to its specific structural arrangement, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects. The presence of the beta, gamma, gamma-trimethyl groups can also impact its solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
63884-77-5 |
|---|---|
Fórmula molecular |
C10H21N3S |
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
[(E)-3,4,4-trimethylhexylideneamino]thiourea |
InChI |
InChI=1S/C10H21N3S/c1-5-10(3,4)8(2)6-7-12-13-9(11)14/h7-8H,5-6H2,1-4H3,(H3,11,13,14)/b12-7+ |
Clave InChI |
VPZPJMBRIGXSBI-KPKJPENVSA-N |
SMILES isomérico |
CCC(C)(C)C(C)C/C=N/NC(=S)N |
SMILES canónico |
CCC(C)(C)C(C)CC=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



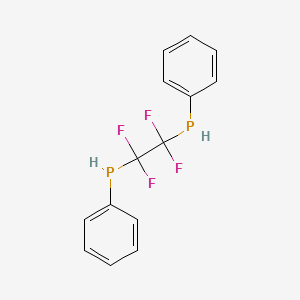

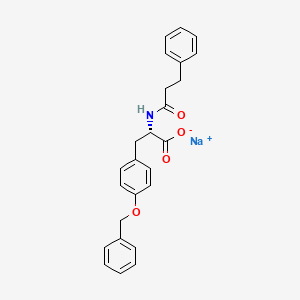
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
